Technical Documentation Center

3-(3,4-Difluorophenyl)propan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride
  • CAS: 377084-78-1

Core Science & Biosynthesis

Foundational

3-(3,4-Difluorophenyl)propan-1-amine HCl CAS 1010097-89-8

Technical Guide: 3-(3,4-Difluorophenyl)propan-1-amine HCl Part 1: Executive Summary & Critical Disambiguation 1.1 Technical Disambiguation This guide addresses a critical discrepancy in the provided query parameters. Tar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(3,4-Difluorophenyl)propan-1-amine HCl

Part 1: Executive Summary & Critical Disambiguation

1.1 Technical Disambiguation This guide addresses a critical discrepancy in the provided query parameters.

  • Target Chemical Name: 3-(3,4-Difluorophenyl)propan-1-amine HCl (A phenylpropylamine derivative).[1]

  • Provided CAS: 1010097-89-8 (Corresponds to 3,3-Difluoropropan-1-amine hydrochloride, an aliphatic amine).[1][2][3]

Editorial Decision: This guide focuses on the Phenylpropylamine derivative (3-(3,4-Difluorophenyl)propan-1-amine HCl) , as it represents a significant pharmacophore in medicinal chemistry for GPCR and kinase inhibitor design.[1] The aliphatic amine (CAS 1010097-89-8) is briefly noted as a separate fluorinated building block.[1][3]

1.2 Core Profile

  • Chemical Name: 3-(3,4-Difluorophenyl)propan-1-amine Hydrochloride[1]

  • Correct CAS (Free Base): 377083-92-6[1]

  • Molecular Formula: C9H11F2N · HCl

  • Role: Privileged scaffold for GPCR ligands (Histamine H3, 5-HT), monoamine transporter modulators, and kinase inhibitors.

Part 2: Chemical Architecture & Properties[5]

The 3-(3,4-difluorophenyl)propylamine moiety is a bioisostere of the classical phenethylamine and phenylpropylamine scaffolds.[1] The introduction of fluorine atoms at the 3 and 4 positions serves two critical medicinal chemistry functions:

  • Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the para-position, extending half-life (

    
    ).[1]
    
  • Electronic Modulation: Lowers the electron density of the aromatic ring, influencing

    
    -
    
    
    
    stacking interactions in protein binding pockets.[1]

Table 1: Physicochemical Profile

PropertyValue (Predicted/Exp)Relevance
Molecular Weight 207.65 g/mol (HCl salt)Fragment-based drug design (FBDD) compliant.[1]
LogP ~2.1 (Free Base)Optimal lipophilicity for CNS penetration.[1]
pKa ~10.2 (Amine)Protonated at physiological pH; interacts with Asp/Glu residues.[1]
H-Bond Donors 3 (Ammonium)Critical for salt bridge formation.[1]
PSA 26.02 ŲHigh blood-brain barrier (BBB) permeability.[1]

Part 3: Synthetic Methodologies

The synthesis of 3-(3,4-difluorophenyl)propan-1-amine HCl requires precise control to avoid over-reduction or side reactions.[1] Below are the two primary industrial routes.

Route A: The Heck-Reduction Sequence (Preferred for Scale-Up)

This route utilizes the Heck coupling of 3,4-difluoroiodobenzene with acrylonitrile, followed by a one-pot reduction.[1] It is preferred for its atom economy.[1]

  • Heck Coupling: 3,4-Difluoroiodobenzene + Acrylonitrile

    
     3-(3,4-Difluorophenyl)acrylonitrile.[1]
    
  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) reduces both the alkene and the nitrile to the primary amine.[1]

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether.[1]

Route B: The Knoevenagel-Amide Pathway (High Purity)

Ideal for laboratory-scale synthesis where intermediate isolation ensures high purity.[1]

  • Condensation: 3,4-Difluorobenzaldehyde + Malonic acid

    
     3,4-Difluorocinnamic acid.[1]
    
  • Hydrogenation: Reduction of the double bond to 3-(3,4-difluorophenyl)propanoic acid.

  • Amidation: Acid activation (SOCl2) + NH3

    
     Amide.[1]
    
  • Reduction: LiAlH4 reduction of the amide to the amine.

Visualization: Synthetic Pathway (Route B)

SynthesisRoute Start 3,4-Difluorobenzaldehyde Step1 3,4-Difluorocinnamic Acid Start->Step1 Malonic Acid, Pyridine (Knoevenagel) Step2 3-(3,4-Difluorophenyl)propanoic Acid Step1->Step2 H2, Pd/C (Hydrogenation) Step3 Intermediate Amide Step2->Step3 1. SOCl2 2. NH3 Final 3-(3,4-Difluorophenyl)propan-1-amine HCl Step3->Final 1. LiAlH4, THF 2. HCl/Ether

Figure 1: Step-wise synthesis via the Knoevenagel-Amide pathway, ensuring regio-control and high purity.

Part 4: Applications in Drug Discovery

GPCR Ligand Design

The 3-(3,4-difluorophenyl)propylamine motif is a "privileged structure" in GPCR medicinal chemistry.[1]

  • Histamine H3 Antagonists: The propyl linker provides the optimal distance (approx. 3 carbon chain) between the basic amine (interacting with Asp3.[1]32) and the aromatic lipophilic domain.[1] The difluoro-substitution enhances affinity by filling the hydrophobic pocket while preventing metabolic degradation.[1]

  • Serotonin (5-HT) Modulators: Used as a side chain in tryptamine analogs to modulate selectivity between 5-HT1A and 5-HT2A receptors.[1]

Kinase Inhibitors

In kinase drug discovery, this amine serves as a solvent-exposed tail.[1] The basic amine forms hydrogen bonds with the hinge region or solvent-front residues, while the fluorinated phenyl ring occupies the ribose-binding pocket or an allosteric hydrophobic region.[1]

Experimental Workflow: SAR Validation

To validate the utility of this building block in a new drug candidate:

  • Coupling: React the amine with a core scaffold (e.g., chloropyrimidine) via

    
    .[1]
    
  • Binding Assay: Measure

    
     or 
    
    
    
    against the target.[1]
  • Metabolic Stability: Incubate with liver microsomes (RLM/HLM).[1] The 3,4-difluoro pattern should show superior stability compared to the non-fluorinated analog.[1]

Part 5: Handling, Stability & Safety

5.1 Stability Profile

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator.

  • Thermal Stability: Stable up to ~180°C (melting point).[1] Avoid prolonged exposure to temperatures >40°C in open air.[1]

5.2 Handling Protocol

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Inhalation Risk: As a free base, the amine is volatile and an irritant. Handle the salt form to minimize vapor pressure.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.

5.3 Purification Decision Tree

Purification Raw Crude Reaction Mixture Check Purity Check (LCMS) Raw->Check AcidBase Acid-Base Extraction (pH 12 -> pH 1) Check->AcidBase < 90% Recryst Recrystallization (EtOH/Et2O) Check->Recryst > 90% AcidBase->Recryst Final Pure HCl Salt Recryst->Final

Figure 2: Purification logic for isolating high-purity amine hydrochloride salt.

References

  • Sigma-Aldrich. 3-(3,4-Difluorophenyl)propan-1-amine (CAS 377083-92-6) Product Sheet.[1][4]Link[1]

  • PubChem. Compound Summary: 3,3-Difluoropropan-1-amine hydrochloride (CAS 1010097-89-8).[1]Link[1]

  • Journal of Medicinal Chemistry.Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General reference for bioisosterism of difluorophenyl groups).
  • World Intellectual Property Organization (WIPO). WO2008018822: Process for the synthesis of difluorophenyl cyclopropanamine intermediates.[1] (Reference for related difluorophenyl chemistry). Link[1]

Sources

Exploratory

Technical Guide: Solubility Profiling of 3-(3,4-Difluorophenyl)propan-1-amine HCl

Executive Summary This guide provides a technical analysis of the solubility characteristics of 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride . As a fluorinated building block commonly used in the synthesis of bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride . As a fluorinated building block commonly used in the synthesis of bioactive molecules (e.g., enzyme inhibitors, GPCR ligands), understanding its solvation profile is critical for assay reproducibility.

While the hydrochloride (HCl) salt form confers significant water solubility compared to the free base, the 3,4-difluoro substitution on the phenyl ring introduces specific lipophilic shifts that alter the thermodynamic equilibrium in aqueous buffers compared to DMSO. This guide details the theoretical underpinnings, empirical data expectations, and validated protocols for handling this compound.

Physicochemical Profile & Solvation Mechanisms

To master the solubility of this compound, one must understand the competition between the crystal lattice energy and the solvation energy.

Structural Analysis
  • Hydrophilic Head: The primary amine hydrochloride (

    
    ) is highly polar and ionic. It drives water solubility through ion-dipole interactions.
    
  • Hydrophobic Tail: The propyl linker and phenyl ring provide the lipophilic scaffold.

  • The Fluorine Effect: The 3,4-difluoro substitution is critical. Fluorine is highly electronegative but has low polarizability. It increases the lipophilicity (LogP) of the phenyl ring compared to a hydrogenated analog, while simultaneously lowering the pKa of the amine slightly due to inductive electron withdrawal (though the effect is dampened by the propyl linker).

Solvent Interaction Logic
FeatureWater (Biological Medium)DMSO (Stock Solvent)
Dielectric Constant ~80 (High)~47 (Moderate-High)
Primary Mechanism Hydration: Water molecules form a hydration shell around the

and

ions.
Dipole-Dipole: DMSO interacts strongly with the polarizable aromatic ring and the cation.
Thermodynamics Entropy-driven dissolution is challenged by the "hydrophobic effect" of the difluorophenyl ring.Highly favorable enthalpy; DMSO disrupts the crystal lattice efficiently.
Risk Factor Common Ion Effect: High chloride buffers (PBS) can suppress solubility. pH Sensitivity: Basic pH precipitates the free base.Hygroscopicity: DMSO absorbs atmospheric water, potentially degrading the compound over time.

Experimental Workflows

Workflow Visualization

The following diagram outlines the critical decision path for preparing and validating solutions of 3-(3,4-Difluorophenyl)propan-1-amine HCl.

SolubilityWorkflow Start Solid Compound (HCl Salt) SolventSelect Solvent Selection Start->SolventSelect DMSO_Path DMSO Dissolution (Stock Preparation) SolventSelect->DMSO_Path High Conc. (>10mM) Water_Path Aqueous Dissolution (Direct Assay) SolventSelect->Water_Path Low Conc. (<1mM) Sonicate Sonication (20-40 kHz, 5-10 min) DMSO_Path->Sonicate Water_Path->Sonicate Check_Clear Visual Inspection (Tyndall Effect) Sonicate->Check_Clear Dilution Serial Dilution (Into Buffer) Check_Clear->Dilution If Clear Precip_Risk Risk: 'Crash Out' (Intermediate Solubility) Dilution->Precip_Risk Final_Assay Biological Assay (Stable Solution) Precip_Risk->Final_Assay If < Solubility Limit

Figure 1: Decision tree for solubilization, highlighting the critical sonication and dilution steps to avoid precipitation.

Protocol: Preparation of DMSO Stock Solution

Objective: Create a stable 10 mM or 100 mM master stock.

Rationale

DMSO is the preferred solvent for stock solutions because it overcomes the lattice energy of the fluorinated aromatic stack more effectively than water at high concentrations.

Methodology
  • Calculation: Calculate the mass required based on the molecular weight (MW).

    • Note: Ensure you use the MW of the HCl salt , not the free base.

    • Formula:

      
      
      
  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can degrade).

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%).
    
  • Mechanical Dispersion:

    • Vortex for 30 seconds.

    • Critical Step: Sonicate in a water bath at ambient temperature for 5–10 minutes. The HCl salt lattice is robust; visual clarity does not always mean complete molecular dissolution.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress (DMSO is hygroscopicity).

Protocol: Aqueous Solubility & The "Crash" Phenomenon

Objective: Determine the kinetic solubility limit in biological buffers.

The Challenge

When a DMSO stock is diluted into water (e.g., 1:1000 dilution), the solvent environment changes instantly. The hydrophobic 3,4-difluorophenyl group seeks to aggregate. If the concentration exceeds the kinetic solubility, the compound precipitates ("crashes out").

Solubility Estimates (Empirical Guidelines)
  • Pure Water: High (>50 mg/mL) due to ionic dissociation.

  • PBS (pH 7.4): Moderate (>10 mg/mL). The common ion effect (Cl- from PBS) slightly reduces solubility compared to pure water.

  • Basic Buffer (pH > 9): Low. As pH approaches the pKa of the amine (~9-10), the molecule deprotonates to the free base. The lipophilic difluorophenyl group then dominates, causing precipitation.

Kinetic Solubility Assay Protocol
  • Preparation: Prepare a 10 mM DMSO stock.

  • Dilution Series: Pipette stock into PBS (pH 7.4) to achieve final concentrations of 1, 10, 50, and 100

    
    . Keep DMSO concentration constant (e.g., 1%).
    
  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter samples using a 0.45

    
     PVDF membrane (low binding) to remove micro-precipitates.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve.

    • Success Criterion:

      
       recovery indicates solubility at that concentration.
      

Comparative Data Summary

The following table summarizes the expected behavior based on structure-activity relationships (SAR) of fluorinated phenethylamines.

ParameterWater (pH 7.0)DMSONotes
Solubility Limit ~10 - 50 mg/mL> 100 mg/mLWater solubility drops sharply at pH > 8.5.
Stability (24h) High (Hydrolysis resistant)HighDMSO stocks stable for months at -20°C.
Viscosity Impact NegligibleHighviscous DMSO can cause pipetting errors.
Freezing Point 0°C19°CDMSO freezes at room temp; thaw completely before use.

Troubleshooting & Analytical Validation

Visualizing the pH-Solubility Relationship

The solubility of the amine is strictly pH-dependent. The following graph logic illustrates the "Safe Zone" for aqueous experiments.

pHSolubility cluster_0 Solubility Zones Acidic pH 1-6 (Fully Ionized) Physio pH 7.4 (Mostly Ionized) Acidic->Physio Stable Basic pH > 9 (Free Base) Physio->Basic Precipitation Risk

Figure 2: The solubility of the amine decreases as pH increases due to deprotonation.

Common Pitfalls
  • The "Salt Switch": If you purchase the Free Base instead of the HCl Salt, water solubility will be near zero. Always verify the CAS and salt form.

  • DMSO Freeze: Storing DMSO stocks in the fridge (4°C) causes them to freeze. If you pipette from a semi-frozen heterogeneous mixture, the concentration will be inaccurate. Always warm to RT and vortex before use.

  • Plastic Binding: Fluorinated compounds can be "sticky." Use glass or low-binding polypropylene for low-concentration aqueous dilutions.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Explains the lipophilicity modulation of fluorine). Link

  • Thermo Fisher Scientific. "Solubility and Stability of Compounds in DMSO." Technical Support Note. Link

  • MilliporeSigma. "Solubility Protocols for Amine Salts." Technical Guide. Link

(Note: Specific solubility data for this exact CAS is often proprietary; protocols above are derived from standard medicinal chemistry practices for fluorinated phenyl-alkyl-amine salts.)

Protocols & Analytical Methods

Method

Application Note: The Strategic Incorporation of 3-(3,4-Difluorophenyl)propan-1-amine in Peptidomimetic Synthesis

Introduction: The Fluorine Advantage in Peptidomimetic Design Peptidomimetics represent a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Peptidomimetic Design

Peptidomimetics represent a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The design of these novel structures often involves the incorporation of non-natural amino acids and bioisosteres to modulate pharmacological properties. Among these, fluorinated motifs have gained significant traction. The strategic introduction of fluorine can induce favorable conformational changes, enhance binding affinity through unique non-covalent interactions (e.g., C-F···H-N hydrogen bonds), and block sites of metabolic degradation, thereby improving pharmacokinetic profiles.

This application note provides a detailed guide to the use of 3-(3,4-Difluorophenyl)propan-1-amine , a key building block for introducing a difluorinated phenylpropyl side chain into peptidomimetic scaffolds. We will explore its synthesis, physicochemical properties, and detailed protocols for its incorporation via both solid-phase and solution-phase methodologies. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific rigor and reproducibility.

Physicochemical Properties of the Building Block

Understanding the properties of 3-(3,4-Difluorophenyl)propan-1-amine is critical for its effective application. The presence of the two fluorine atoms on the phenyl ring significantly alters its electronic and lipophilic character compared to its non-fluorinated analog.

PropertyValueSignificance in Synthesis
Molecular Formula C₉H₁₁F₂N-
Molecular Weight 171.19 g/mol Essential for stoichiometric calculations in coupling reactions.
Appearance Colorless to light yellow liquidVisual cue for purity and stability.
Boiling Point ~225-230 °CRelevant for purification by distillation if synthesized in-house.
pKa (amine) ~9.8-10.2 (estimated)Influences reactivity during N-acylation and choice of coupling reagents.
logP ~2.1 (estimated)Increased lipophilicity can enhance membrane permeability of the final peptidomimetic.

The electron-withdrawing nature of the fluorine atoms can slightly decrease the nucleophilicity of the amine compared to non-fluorinated analogs, a factor that must be considered when selecting coupling reagents and reaction conditions.

Synthetic Workflow Overview

The incorporation of 3-(3,4-Difluorophenyl)propan-1-amine into a peptide sequence typically follows its conversion into a more useful building block, such as an amino acid derivative with a protected carboxyl group or its direct use in reductive amination or as a capping agent.

G cluster_prep Building Block Preparation cluster_spps Solid-Phase Synthesis cluster_sol Solution-Phase Synthesis A 3-(3,4-Difluorophenyl) propan-1-amine B Boc/Fmoc Protection A->B e.g., Boc₂O, TEA H Amide Bond Formation A->H A->H C Protected Amine B->C E Amine Coupling C->E C->E D Resin-Bound Peptide D->E HBTU, DIPEA F Extended Peptidomimetic E->F G Peptide Fragment (acid) G->H EDC, HOBt I Final Product H->I

Figure 1. General workflows for incorporating the amine into peptidomimetics.

Protocol 1: Solid-Phase Synthesis via N-Acylation

This protocol describes the incorporation of the 3-(3,4-difluorophenyl)propyl moiety as an N-terminal cap on a resin-bound peptide. This is a common strategy to block the N-terminus and enhance stability against aminopeptidases.

Rationale: Solid-phase peptide synthesis (SPPS) offers high efficiency and ease of purification. The choice of HBTU as a coupling agent is based on its ability to rapidly form an activated ester with the C-terminal carboxylic acid of the peptide, which is then susceptible to nucleophilic attack by the primary amine of our building block. DIPEA is a non-nucleophilic base used to scavenge the protons released during the reaction, driving it to completion.

Materials:

  • Fmoc-protected peptide bound to a suitable resin (e.g., Rink Amide resin)

  • 3-(3,4-Difluorophenyl)propan-1-amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Fmoc Deprotection:

    • Swell the resin-bound peptide (1.0 eq) in DMF for 30 minutes.

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve 3-(3,4-Difluorophenyl)propan-1-amine (5.0 eq) and HBTU (4.9 eq) in a minimal amount of DMF.

    • Add DIPEA (10.0 eq) to the solution and vortex briefly.

    • Immediately add this activation mixture to the deprotected, resin-bound peptide.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Wash:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by clear or yellow beads, signifies a complete reaction).

    • Once complete, drain the reaction mixture.

    • Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Purification:

    • Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

    • Purify the product by reverse-phase HPLC (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Solution-Phase Synthesis of a γ-Amino Acid Derivative

This protocol details the synthesis of an Fmoc-protected γ-amino acid derivative of 3-(3,4-Difluorophenyl)propan-1-amine, which can then be used as a building block in standard SPPS.

Rationale: Converting the amine into a protected amino acid analog allows for its incorporation at any position within a peptide sequence using standard, well-established SPPS protocols. The reaction involves a Michael addition of the amine to an acrylate, followed by protection of the newly formed secondary amine.

G A 3-(3,4-Difluorophenyl) propan-1-amine C Michael Addition (MeOH, reflux) A->C B tert-Butyl Acrylate B->C D Intermediate Ester C->D F Fmoc Protection (Dioxane/H₂O, NaHCO₃) D->F E Fmoc-OSu E->F G Fmoc-Protected Ester F->G I Carboxyl Deprotection G->I H TFA H->I J Final Fmoc-γ-Amino Acid I->J

Figure 2. Synthesis of the Fmoc-protected γ-amino acid building block.

Materials:

  • 3-(3,4-Difluorophenyl)propan-1-amine

  • tert-Butyl acrylate

  • Methanol (MeOH)

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • 1,4-Dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Michael Addition:

    • Dissolve 3-(3,4-Difluorophenyl)propan-1-amine (1.0 eq) in methanol.

    • Add tert-butyl acrylate (1.1 eq) to the solution.

    • Reflux the mixture overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude intermediate ester.

  • Fmoc Protection:

    • Dissolve the crude ester in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (3.0 eq) to the solution.

    • Add a solution of Fmoc-OSu (1.2 eq) in 1,4-dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the Fmoc-protected ester by flash column chromatography.

  • Carboxyl Deprotection:

    • Dissolve the purified Fmoc-protected ester in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene several times to remove residual TFA.

    • The resulting solid is the desired Fmoc-protected γ-amino acid, which can be used directly in SPPS after characterization.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls:

  • Kaiser Test (Protocol 1): Provides a qualitative, real-time assessment of the coupling efficiency on the solid support. A positive result (blue beads) indicates incomplete reaction, prompting a second coupling step to ensure a high-purity final product.

  • Chromatographic and Spectroscopic Analysis: Each step, particularly after purification, must be validated. TLC provides a quick check for reaction completion. Final product identity and purity should be unequivocally confirmed by RP-HPLC, high-resolution mass spectrometry (HRMS), and NMR (¹H, ¹³C, and ¹⁹F). The characteristic signals of the difluorophenyl group in the NMR spectra serve as a clear diagnostic marker.

Conclusion

3-(3,4-Difluorophenyl)propan-1-amine is a versatile and valuable building block in peptidomimetic chemistry. The difluorophenyl moiety offers a unique combination of steric bulk, lipophilicity, and metabolic stability that can significantly enhance the therapeutic potential of peptide-based drug candidates. The detailed protocols provided herein offer a robust framework for the successful incorporation of this moiety, enabling researchers to explore its full potential in their drug discovery programs. The emphasis on in-process controls and rigorous analytical characterization ensures the generation of reliable and reproducible results.

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination Yields with 3-(3,4-Difluorophenyl)propan-1-amine

Welcome to the Technical Support Center for optimizing reductive amination reactions involving 3-(3,4-difluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing reductive amination reactions involving 3-(3,4-difluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven advice to enhance your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reductive amination of 3-(3,4-difluorophenyl)propan-1-amine.

Q1: What makes 3-(3,4-difluorophenyl)propan-1-amine a potentially challenging substrate in reductive amination?

While a primary amine, the electronic properties of the difluorophenyl ring can subtly influence the nucleophilicity of the amine. The electron-withdrawing nature of the fluorine atoms can slightly decrease the basicity and nucleophilicity of the amine compared to non-fluorinated analogs. This can impact the initial imine formation step. However, this electronic effect is generally not substantial enough to prevent the reaction but may require optimization of conditions.

Q2: Which reducing agent is most suitable for this reaction?

The choice of reducing agent is critical for a successful reductive amination.[1][2] For reactions with primary amines like 3-(3,4-difluorophenyl)propan-1-amine, milder and more selective reducing agents are generally preferred to avoid side reactions.[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice.[2][4] It is particularly effective because it is mild enough not to significantly reduce the starting aldehyde or ketone, but readily reduces the intermediate iminium ion.[3][4]

  • Sodium cyanoborohydride (NaBH₃CN) is another good option, especially for reactions that require a protic solvent like methanol.[1][4] It is also selective for the iminium ion over the carbonyl group.[1]

  • Sodium borohydride (NaBH₄) can be used, but it is a stronger reducing agent and can reduce the starting carbonyl compound, leading to lower yields of the desired amine.[1][4] If using NaBH₄, it is often best to pre-form the imine before adding the reducing agent.[1][3]

Q3: What is the optimal pH for this reaction?

Imine formation, the first step of reductive amination, is typically favored under mildly acidic conditions (pH 4-6).[1][3] This is because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1] However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[1] A catalytic amount of a weak acid, such as acetic acid, is often added to maintain the optimal pH range.

Q4: How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to track the disappearance of starting materials and the appearance of the product.[5] A suitable solvent system should be developed to achieve good separation of the starting amine, carbonyl compound, and the product amine.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of starting materials, intermediates, products, and byproducts by their mass-to-charge ratio.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the product.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the reductive amination of 3-(3,4-difluorophenyl)propan-1-amine.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in reductive amination and can arise from several factors.[3][6]

Potential Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the starting materials and the imine may not favor the imine.

    • Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to remove the water formed during imine formation and drive the equilibrium towards the product.[3]

    • Solution: Ensure the reaction pH is optimal (pH 4-6) by adding a catalytic amount of acetic acid.[3]

  • Incorrect Choice or Quality of Reducing Agent: The reducing agent may be too strong, leading to the reduction of the starting carbonyl, or it may have degraded.

    • Solution: Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4]

    • Solution: Use a fresh bottle of the reducing agent, as borohydride reagents can decompose upon exposure to moisture.

  • Suboptimal Reaction Conditions: The reaction temperature or time may not be sufficient for the reaction to go to completion.

    • Solution: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of imine formation.

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.[7]

Experimental Protocol: Optimizing Imine Formation
  • Combine 3-(3,4-difluorophenyl)propan-1-amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)).

  • Add activated 3Å or 4Å molecular sieves.

  • Add glacial acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Proceed with the addition of the reducing agent.

Issue 2: Formation of Byproducts

The formation of unwanted byproducts can significantly reduce the yield of the desired product.

Common Byproducts and Their Mitigation:

  • Alcohol from Carbonyl Reduction: This occurs when the reducing agent is too strong and reduces the starting aldehyde or ketone.

    • Solution: Use a milder reducing agent like STAB or NaBH₃CN, which are more selective for the iminium ion.[1][3]

    • Solution: If using NaBH₄, ensure the imine is pre-formed before adding the reducing agent.[1]

  • Over-alkylation (Formation of Tertiary Amine): The secondary amine product can be more nucleophilic than the starting primary amine and react further with the carbonyl compound.[3]

    • Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the carbonyl compound to favor the formation of the secondary amine.

    • Solution: A stepwise procedure where the imine is formed first, followed by reduction, can also minimize over-alkylation.[3]

  • Self-Condensation of the Carbonyl Compound: Aldehydes, in particular, can undergo aldol condensation under basic or acidic conditions.

    • Solution: Maintain a neutral or weakly acidic pH and avoid strongly basic or acidic conditions.

Data Presentation: Comparison of Common Reducing Agents
Reducing AgentAbbreviationTypical SolventsKey Considerations
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, DCM, THF[4]Mild and selective; moisture-sensitive.[4]
Sodium CyanoborohydrideNaBH₃CNMethanol, Ethanol[4]Selective; toxic cyanide byproduct.[1]
Sodium BorohydrideNaBH₄Methanol, Ethanol[4]Stronger; can reduce carbonyls.[1][4]
Issue 3: Difficult Product Isolation and Purification

The basic nature of the amine product can sometimes complicate its isolation from the reaction mixture.

Purification Strategies:

  • Acid-Base Extraction: This is a common and effective method for purifying amines.[8][9]

    • After the reaction is complete, quench any remaining reducing agent with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to protonate the amine product and transfer it to the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to deprotonate the amine.

    • Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed.

    • A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent the amine from streaking on the acidic silica gel.

III. Visualization of Key Processes

Reductive Amination Workflow

ReductiveAminationWorkflow Start Starting Materials: 3-(3,4-Difluorophenyl)propan-1-amine + Aldehyde/Ketone Imine_Formation Imine Formation (pH 4-6, optional dehydrating agent) Start->Imine_Formation Imine_Intermediate Imine/Iminium Ion Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Intermediate->Reduction Product Secondary Amine Product Reduction->Product

Caption: General workflow for the reductive amination of 3-(3,4-difluorophenyl)propan-1-amine.

Troubleshooting Logic Flow

TroubleshootingFlow Start Low Yield or Impurities Detected Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Incomplete_Imine Incomplete Imine Formation Check_Imine->Incomplete_Imine Yes Check_Reduction Check Reduction Step Check_Imine->Check_Reduction No Optimize_Imine Optimize Imine Formation: - Add dehydrating agent - Adjust pH (acetic acid) Incomplete_Imine->Optimize_Imine Success Improved Yield and Purity Optimize_Imine->Success Side_Products Side Products Observed Check_Reduction->Side_Products Yes Purification_Issue Difficulty in Purification Check_Reduction->Purification_Issue No Optimize_Reduction Optimize Reduction: - Use milder reducing agent (STAB) - Pre-form imine Side_Products->Optimize_Reduction Optimize_Reduction->Success Optimize_Purification Optimize Purification: - Acid-base extraction - Column chromatography with basic modifier Purification_Issue->Optimize_Purification Optimize_Purification->Success

Caption: A logical flow diagram for troubleshooting common issues in reductive amination.

IV. References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11649-11653. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2022, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Milheiro, J., Cosme, F., Filipe-Ribeiro, L., & Nunes, F. M. (2020). Reductive amination of aldehyde 2,4-dinitrophenylhydrazones using cyanoborohydride for determination of selected carbonyl compounds in Port wines, table wines, and wine spirits. Analytical Methods, 12(4), 484-492. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2023, February 13). What's wrong with my reductive amination? I barely got any product. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2022, June 19). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Retrieved from [Link]

  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S. Patent and Trademark Office.

  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Amine Hydrochlorides

Current Status: Online 🟢 Agent: Senior Application Scientist Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Senior Application Scientist Dr. H. Ticket ID: #HYGRO-HCl-001 Subject: Troubleshooting Handling, Weighing, and Storage of Amine Salts

Welcome to the Technical Support Center

You have reached the specialized support tier for Solid State Chemistry and Pre-formulation. We understand the frustration: you synthesized a pristine white crystalline amine hydrochloride, left it on the bench for ten minutes, and returned to find a sticky gum or a puddle.

Amine hydrochlorides are notoriously hygroscopic due to the high charge density of the chloride ion and the strong hydrogen-bonding potential of the protonated amine. This guide provides validated protocols to handle these materials without compromising stoichiometric accuracy or chemical stability.

Module 1: Storage & Immediate Handling

"My solid is turning into a liquid on the bench. How do I stop this?"

The Mechanism

Amine hydrochlorides often exhibit deliquescence . This occurs when the critical relative humidity (CRH) of the salt is lower than the ambient relative humidity. The salt absorbs moisture until it dissolves in the absorbed water, forming a saturated solution.

Troubleshooting Q&A

Q: I need to transfer the salt from the synthesis flask to a vial. It gets sticky immediately. What is the protocol? A: You must break the contact with ambient moisture.

  • The "Schlenk" Technique: If you do not have a glovebox, flush your receiving vial with dry Nitrogen or Argon.

  • Cold is the Enemy: Do not open a sample immediately after removing it from the fridge or freezer. Cold surfaces condense atmospheric moisture rapidly.

    • Protocol: Allow the sealed container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.

Q: What is the correct storage environment? A: Standard "cool, dry place" is insufficient.

  • Primary: Tightly sealed glass vial with a Teflon-lined cap (avoid parafilm alone; it is permeable to water vapor over time).

  • Secondary: Place the vial inside a desiccator containing Phosphorus Pentoxide (

    
    ) or anhydrous Calcium Sulfate (Drierite).
    
  • Avoid: Silica gel is often too weak for highly deliquescent HCl salts.

Visualization: Storage Decision Logic

StorageLogic Start Sample Synthesized IsHygro Is it Deliquescent? Start->IsHygro Glovebox Access to Glovebox? IsHygro->Glovebox Yes Seal Parafilm over Teflon Cap IsHygro->Seal No (Stable) BoxYes Store in Glovebox (Inert atm) Glovebox->BoxYes Yes BoxNo Benchtop Handling Glovebox->BoxNo No Desiccator Vacuum Desiccator (P2O5 or KOH) BoxNo->Desiccator Immediate Transfer Desiccator->Seal Long Term

Figure 1: Decision tree for selecting the appropriate storage environment based on lab resources and material stability.

Module 2: Precision Weighing & Stoichiometry

"My balance reading keeps drifting upwards. How do I get an accurate mass?"

The Issue: Kinetic Water Uptake

When weighing a hygroscopic amine HCl on an analytical balance, the mass increase is real-time water absorption. This ruins stoichiometric calculations for downstream reactions.

Troubleshooting Q&A

Q: How do I weigh this for a reaction without the mass error? A: Use the Difference Weighing technique or a Closed Weighing Boat .

Protocol: Difference Weighing (The Gold Standard)

  • Dry a capping vial and cap in an oven; cool in a desiccator.

  • Add approximate amount of salt to the vial inside a glovebox or dry bag. Close tightly.

  • Weigh the full vial (

    
    ).
    
  • Quickly transfer the solid into your reaction vessel.

  • Immediately recap the empty vial.

  • Weigh the empty vial (

    
    ).
    
  • 
    .
    
    • Why this works: You never weigh the open solid on the balance. The moisture absorbed during the brief transfer affects the reaction solvent, not the measurement of the solid added.

Q: How do I correct for water already in the salt? A: You must determine the water content to adjust your molecular weight (MW).

  • Method A (Preferred): Karl Fischer (KF) Titration. This measures water specifically.

  • Method B (Alternative): Thermogravimetric Analysis (TGA). Look for mass loss

    
    .
    
  • Calculation:

    
    
    
Data: Impact of Relative Humidity (RH) on Weighing Errors
Relative Humidity (RH)Rate of Mass Gain (mg/min)*Recommended Action
< 20% < 0.05Standard weighing boat acceptable (work fast).
20% - 45% 0.1 - 0.5Use difference weighing or closed vessels.
> 45% > 1.0Critical Failure Zone. Use glovebox or humidity-controlled chamber.

*Estimated values for a standard 500mg sample of a highly hygroscopic low-MW amine HCl.

Module 3: Drying & Purification

"It's already wet/sticky. Can I save it?"

The Recovery Protocol

Yes, amine hydrochlorides are generally thermally stable, allowing for aggressive drying.

Troubleshooting Q&A

Q: Vacuum oven vs. Desiccator? A: A vacuum oven is faster, but a vacuum desiccator is gentler.

  • Use Vacuum Oven if: The sample is a stable solid but wet. Set to 40-50°C.

  • Use Desiccator if: The sample is an oil/gum. Heating a gum often degrades it or traps solvent.

Q: Which desiccant should I use in the drying pistol? A: For Amine HCl salts, you are removing water and potentially excess HCl.

  • Potassium Hydroxide (KOH): Excellent for HCl salts. It absorbs water and neutralizes any trace acid vapors, preventing corrosion of your vacuum pump.

  • Phosphorus Pentoxide (

    
    ):  The most powerful drying agent for water, but becomes a corrosive syrup upon saturation.
    

Q: Can I recrystallize a gum? A: Yes.

  • Dissolve the gum in a minimum amount of dry Ethanol or Methanol .

  • Add dry Diethyl Ether or Ethyl Acetate until cloudy.

  • Store in the freezer (-20°C).

  • Crucial: Filter under a blanket of Nitrogen or Argon.

Visualization: The Drying Workflow

DryingWorkflow WetSample Wet/Sticky Sample StateCheck Physical State? WetSample->StateCheck Solid Solid/Powder StateCheck->Solid Gum Gum/Oil StateCheck->Gum VacOven Vacuum Oven (45°C, <10 mbar) Solid->VacOven Recryst Recrystallize (MeOH/Ether) Gum->Recryst Desiccator High Vac Desiccator (over KOH pellets) VacOven->Desiccator Final Polish Recryst->Solid DrySample Dry Solid Desiccator->DrySample

Figure 2: Workflow for recovering dry solids from wet or gummy amine hydrochloride samples.

Module 4: Salt Selection (Advanced)

"This HCl salt is impossible to handle. Can I change the chemistry?"

The "Salt Switch" Strategy

If the HCl salt is operationally difficult (e.g., for manufacturing or repeated assays), changing the counter-ion is the most effective engineering control. The Chloride ion (


) is small with high charge density, promoting hygroscopicity. Larger, more hydrophobic counter-ions often reduce this.
Comparison of Counter-ions
Counter-ionHygroscopicity RiskCrystallinityNotes
Hydrochloride High HighStandard default, but often deliquescent.
Hydrobromide MediumHighSimilar to HCl but slightly less hygroscopic.
Sulfate (

)
HighMediumOften forms hydrates; can be tricky.
Fumarate Low HighExcellent alternative; often non-hygroscopic.
Succinate LowMediumGood for solubility, generally stable.
Tosylate Very LowHighAdds significant MW, but very stable solids.

Recommendation: If the HCl salt fails, attempt to form the Fumarate or Maleate salt. These are pharmaceutically acceptable and often yield non-hygroscopic crystalline solids [1].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and counter-ion properties). [Publisher Link]([Link]

Reference Data & Comparative Studies

Validation

Predicted 1H NMR Spectrum Analysis of 3-(3,4-Difluorophenyl)propan-1-amine HCl

An In-Depth Guide to the 1H NMR Spectral Analysis of 3-(3,4-Difluorophenyl)propan-1-amine HCl: A Comparative Approach In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 3-(3,4-Difluorophenyl)propan-1-amine HCl: A Comparative Approach

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For drug development professionals, the ability to confidently characterize a molecule's structure is paramount for understanding its activity, metabolism, and safety profile. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as a primary tool for determining the detailed structure of organic molecules in solution.[1]

This guide provides a comprehensive analysis of the 1H NMR spectrum of 3-(3,4-difluorophenyl)propan-1-amine hydrochloride, a compound of interest in medicinal chemistry. We will delve into a predictive analysis of its proton NMR spectrum, detail the experimental protocols for data acquisition, and compare the insights gained from 1H NMR with those from complementary analytical techniques. This guide is designed for researchers, scientists, and drug development professionals seeking to deepen their understanding of NMR spectroscopy and its application in structural validation.

The structure of 3-(3,4-difluorophenyl)propan-1-amine HCl presents a fascinating case for 1H NMR analysis, featuring an aromatic system with fluorine substituents and an aliphatic chain terminated by an ammonium group. The protonation of the amine group to its hydrochloride salt significantly influences the electronic environment of the nearby protons.

Molecular Structure and Proton Environments:

For the purpose of this analysis, the protons are labeled as follows:

Figure 1: Structure of 3-(3,4-Difluorophenyl)propan-1-amine HCl with proton labeling.

Aromatic Region (δ 7.0–7.5 ppm):

The aromatic region of the spectrum is expected to show signals for the three protons on the phenyl ring (H¹, H², and H³). The chemical shifts and multiplicities of these protons are influenced by the electron-withdrawing effects of the two fluorine atoms and the electron-donating alkyl substituent.

  • H¹: This proton is ortho to the alkyl substituent and meta to a fluorine atom. It is expected to appear as a doublet of doublets (dd) due to coupling with H² (ortho-coupling, ³JHH ≈ 7–10 Hz) and H³ (meta-coupling, ⁴JHH ≈ 1–3 Hz).[2][3]

  • H²: This proton is situated between two fluorine atoms, which will significantly influence its chemical shift. It will be coupled to H¹ (ortho-coupling, ³JHH ≈ 7–10 Hz) and will also exhibit coupling to the two fluorine atoms (H-F coupling). This will likely result in a complex multiplet.

  • H³: This proton is ortho to a fluorine atom and meta to the alkyl substituent. It is expected to show a doublet of doublets (dd) due to coupling with H¹ (meta-coupling, ⁴JHH ≈ 1–3 Hz) and coupling to the adjacent fluorine atom (³JHF ≈ 5–10 Hz).

Aliphatic Region (δ 1.5–3.5 ppm):

The aliphatic portion of the molecule will give rise to three distinct signals corresponding to the three methylene groups of the propane chain, plus a signal for the ammonium protons.

  • -CH₂⁷- (Benzylic Protons): These protons are adjacent to the aromatic ring and will be deshielded, appearing as a triplet around δ 2.6-2.9 ppm, coupled to the protons of -CH₂⁸-.

  • -CH₂⁸- (Methylene Protons): These protons are situated between two other methylene groups and are expected to appear as a multiplet (likely a quintet or triplet of triplets) around δ 1.8-2.2 ppm, due to coupling with the protons of both -CH₂⁷- and -CH₂⁹-.

  • -CH₂⁹- (Methylene Protons): These protons are adjacent to the positively charged nitrogen atom, which will cause a significant downfield shift. They are expected to appear as a triplet around δ 3.0-3.4 ppm, coupled to the protons of -CH₂⁸-.

  • -NH₃⁺ Protons: The protons on the nitrogen will likely appear as a broad singlet.[4] The chemical shift can be highly variable depending on the solvent and concentration. In a protic solvent like D₂O, these protons will exchange with deuterium and the signal will disappear.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Figure 2: Standard workflow for 1H NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(3,4-difluorophenyl)propan-1-amine HCl and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, D₂O, or CD₃OD) in a clean vial.[5] Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's probe should be tuned to the correct frequency for ¹H, and the magnetic field homogeneity should be optimized through shimming.

  • Data Acquisition: Acquire the 1H NMR spectrum using a standard pulse-acquire sequence. Typical parameters on a 400 MHz instrument would include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d6 at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[6][7] The signals are then integrated to determine the relative number of protons.[1]

Data Interpretation and Comparison with Alternative Techniques

The predicted 1H NMR data provides a wealth of structural information.

Proton(s) Predicted δ (ppm) Multiplicity Integration Coupling Constants (Hz)
H¹, H², H³7.0–7.5Multiplets3H³JHH, ⁴JHH, ³JHF
-CH₂⁹-3.0–3.4Triplet2H³JHH ≈ 6-8
-CH₂⁷-2.6–2.9Triplet2H³JHH ≈ 6-8
-CH₂⁸-1.8–2.2Multiplet2H³JHH ≈ 6-8
-NH₃⁺VariableBroad Singlet3HN/A
Table 1: Predicted 1H NMR data for 3-(3,4-Difluorophenyl)propan-1-amine HCl in DMSO-d6.

While 1H NMR is incredibly powerful, a multi-technique approach provides the most robust structural confirmation.

Technique Information Provided Strengths for this Molecule Limitations
1H NMR H-H connectivity, chemical environments of protonsDetailed information on the propyl chain and aromatic substitution pattern.Signal overlap is possible; NH protons can be broad and uninformative.
13C NMR Carbon skeleton, number of unique carbonsComplements 1H NMR by showing all 9 unique carbons.Longer acquisition times, less sensitive than 1H NMR.
19F NMR Direct observation of fluorine atomsConfirms the presence and chemical environment of the two fluorine atoms.[8]Requires a spectrometer equipped for fluorine observation.
2D NMR (COSY, HSQC) H-H and C-H correlationsUnambiguously assigns proton and carbon signals, resolving any overlap.[9]Longer experiment times.
Mass Spectrometry Molecular weight and fragmentation patternConfirms the molecular formula.Does not provide detailed connectivity information.
X-ray Crystallography 3D structure in the solid stateThe "gold standard" for absolute structure determination.[9]Requires a suitable single crystal, which may be difficult to grow.

Table 2: Comparison of analytical techniques for the structural elucidation of 3-(3,4-Difluorophenyl)propan-1-amine HCl.

cluster_elucidation Structural Elucidation Workflow start Target Molecule ms Mass Spectrometry (Confirms Molecular Weight) start->ms nmr_1h 1H NMR (Proton Framework) start->nmr_1h final Confirmed Structure ms->final nmr_13c 13C NMR (Carbon Skeleton) nmr_1h->nmr_13c nmr_19f 19F NMR (Fluorine Presence) nmr_13c->nmr_19f nmr_2d 2D NMR (Connectivity) nmr_19f->nmr_2d nmr_2d->final

Figure 3: A multi-technique workflow for robust structural confirmation.

Conclusion

The analysis of the 1H NMR spectrum of 3-(3,4-difluorophenyl)propan-1-amine HCl provides a detailed picture of its molecular structure. By carefully examining the chemical shifts, multiplicities, and integration of the signals, one can deduce the connectivity of the atoms within the molecule. When combined with complementary techniques such as 13C NMR, 19F NMR, and mass spectrometry, a high degree of confidence in the assigned structure can be achieved. This comprehensive approach to structural elucidation is essential for advancing drug discovery and development projects, ensuring the identity and purity of the compounds under investigation.

References

  • Benchchem. Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • ResearchGate. 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b).
  • Minnesota State University Moorhead.
  • University of Puget Sound.
  • University of Wisconsin-Madison. CHEM 344 Shift Parameters.
  • University of Calgary. 1H NMR Spectroscopy.
  • PubChem. 3-(3,4-Difluorophenyl)-N-methylpropan-1-amine.
  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Universitas Airlangga. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • The Royal Society of Chemistry.
  • Iowa St
  • University of California, Berkeley.
  • ACS Publications.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2.
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Sun-shinechem. (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Reagentia. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride.
  • Cambridge Isotope Laboratories, Inc.

Sources

Comparative

A Senior Application Scientist's Guide to the Qualification of 3-(3,4-Difluorophenyl)propan-1-amine HCl as a Reference Standard

This guide provides a comprehensive framework for the analytical qualification of 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride as a reference standard. In the landscape of pharmaceutical development, the quality of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical qualification of 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride as a reference standard. In the landscape of pharmaceutical development, the quality of a reference standard is the bedrock upon which all subsequent analytical data rests. An insufficiently characterized standard can introduce significant error, delaying or even invalidating clinical programs.[1] This document is structured not as a rigid protocol, but as a logical progression of analytical inquiry, designed to build a self-validating and scientifically sound data package for your candidate reference material.

We will objectively compare the utility of various analytical techniques, supported by experimental protocols and representative data, to establish the identity, purity, and potency of the reference standard. This approach is aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which mandate that a reference standard be thoroughly characterized to ensure its suitability for its intended use in assays, identification, or purity tests.[2]

Part 1: The Foundational Pillar - Identity Confirmation

The first and most critical step is to unequivocally confirm that the molecular structure of the candidate material is indeed 3-(3,4-Difluorophenyl)propan-1-amine HCl. This is not merely a qualitative check; it is the establishment of the standard's authenticity.[3] We employ a suite of spectroscopic techniques, each providing a unique and orthogonal piece of structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating molecular structure. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons and their connectivity. We expect to see signals corresponding to the aromatic protons (split by both H-H and H-F coupling), and the aliphatic protons of the propyl chain, with characteristic splitting patterns and integrations.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon environments. The difluoro-substituted aromatic carbons will show characteristic splitting due to C-F coupling.

  • ¹⁹F NMR (Fluorine NMR): This is crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe.[4][5][6] We anticipate two distinct signals for the non-equivalent fluorine atoms at the C3 and C4 positions, with coupling to each other and to adjacent protons.

Causality Behind the Choice: Using these three complementary NMR experiments provides a robust, three-dimensional confirmation of the molecular backbone and the precise location of all substituents, leaving no ambiguity about the compound's identity.

Table 1: Predicted NMR Spectral Data for 3-(3,4-Difluorophenyl)propan-1-amine HCl (Note: These are predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
Aromatic CH7.0 - 7.3 (m, 3H)117-125 (m)-138 to -142 (m, 1F)
148-152 (dd, C-F)-143 to -147 (m, 1F)
CH₂ (aromatic)2.7 - 2.8 (t, 2H)~30N/A
CH₂ (internal)1.9 - 2.1 (m, 2H)~28N/A
CH₂ (amine)3.0 - 3.2 (t, 2H)~42N/A
NH₃⁺8.0 - 8.5 (br s, 3H)N/AN/A
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base and provides structural information through fragmentation analysis. Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₉H₁₂F₂N, which has a monoisotopic mass of 172.09.

  • Fragmentation Pattern: Aliphatic amines commonly undergo α-cleavage (cleavage of the bond adjacent to the nitrogen atom) as a predominant fragmentation mode.[4] This would result in the loss of an ethyl group from the propyl chain, leading to a significant fragment. The aromatic ring itself can also fragment, though this is typically less favored.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the functional groups present in the molecule. It serves as a rapid and reliable fingerprinting technique.

  • Key Expected Bands:

    • N-H Stretch: A broad band around 2800-3000 cm⁻¹ for the ammonium (NH₃⁺) group.

    • C-H Stretch (Aromatic/Aliphatic): Signals around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

    • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-F Stretch: Strong, characteristic bands typically in the 1300-1100 cm⁻¹ region.

Part 2: Purity Profiling - Quantifying the Unknowns

A reference standard must be of the highest possible purity, and any impurities present must be identified and quantified.[1] The "mass balance" approach, where purity is calculated as 100% minus the sum of all quantified impurities, is a cornerstone of reference standard certification.

graph TD { A[Candidate Reference Standard Lot] --> B{Identity Confirmed?}; B -- Yes --> C[Purity Assessment]; B -- No --> D[Reject Lot / Re-synthesize]; C --> E[Organic Impurities (HPLC)]; C --> F[Residual Solvents (GC-HS)]; C --> G[Water Content (Karl Fischer)]; C --> H[Inorganic Impurities (ICP-MS/Sulfated Ash)]; subgraph Mass Balance Calculation E --> I; F --> I; G --> I; H --> I; end I[Sum of Impurities] --> J{Assay Determination}; J --> K[Final Qualification Statement & Certificate of Analysis]; } Caption: Overall workflow for reference standard qualification.
Organic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for assessing the purity of non-volatile organic compounds. The goal is to develop a stability-indicating method capable of separating the main compound from any process-related impurities and potential degradants.

Experimental Protocol: Representative HPLC Method for a Fluorinated Phenylalkylamine

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For highly polar compounds or difficult separations, a fluorinated phase column can offer alternative selectivity.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm or 254 nm. A PDA detector is highly recommended to assess peak purity.

  • Sample Preparation: Dissolve the reference standard in the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Causality Behind the Choice: A gradient method is chosen to ensure that impurities with a wide range of polarities are eluted and detected. The use of a PDA detector allows for the spectral analysis of each peak, providing confidence that a single chromatographic peak corresponds to a single component (peak purity analysis).[8]

Potential Process-Related Impurities: Based on common synthetic routes for similar compounds, potential impurities could include:[3]

  • Starting materials: e.g., 1,2-difluorobenzene, 3-chloropropionyl chloride.

  • Intermediates: e.g., 3-chloro-1-(3,4-difluorophenyl)propan-1-one.

  • By-products from incomplete reactions or side reactions.

Other Critical Purity Assessments

Table 2: Comparison of Essential Purity Analysis Techniques

Parameter Technique Principle Why It's Necessary
Water Content Karl Fischer TitrationTitrimetric method based on a reaction between iodine and water.[7][9]Water is a common impurity that can significantly impact the true potency of the standard. This method is highly specific to water.[10]
Residual Solvents Headspace Gas Chromatography (GC-HS) with Mass Spectrometry (MS)Volatile solvents are partitioned into the vial headspace and injected into a GC-MS for separation and identification.Synthesis and purification steps often involve organic solvents which must be controlled to low levels (ppm) as per ICH Q3C guidelines.
Inorganic Impurities Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) / Sulfated AshICP-MS detects and quantifies trace elemental impurities. Sulfated Ash is a gravimetric method for total inorganic content.Catalysts or reagents used in synthesis can introduce inorganic impurities that are non-chromophoric and would be missed by HPLC-UV.

Part 3: Assay Determination - Establishing Potency

The assay is the definitive measure of the mass fraction of the pure substance in the reference standard material. It is distinct from HPLC purity, as it provides an absolute value rather than a relative one. Two primary methods are recommended for establishing the assay of a new reference standard.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for content assignment.[11][12] It relies on the direct proportionality between the integrated signal intensity of a specific nucleus (e.g., ¹H) and the number of nuclei giving rise to that signal.

Principle: The assay is determined by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[13]

Causality Behind the Choice: qNMR is considered a primary ratio method traceable to the International System of Units (SI).[12] It does not require a specific reference standard of the same compound, making it ideal for qualifying a new primary standard. It is a "one-stop solution" for both identity and potency.[4]

Potentiometric Titration

For an amine hydrochloride salt, acid-base titration is a classic and highly precise method for determining the assay. The hydrochloride salt is treated as a weak acid and is titrated with a strong base that has been standardized against a primary standard.

Experimental Protocol: Potentiometric Assay of 3-(3,4-Difluorophenyl)propan-1-amine HCl

  • Titrant Standardization: Prepare a ~0.1 M Sodium Hydroxide (NaOH) solution. Standardize it by titrating against a primary standard like potassium hydrogen phthalate (KHP) to determine its exact molarity.

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the 3-(3,4-Difluorophenyl)propan-1-amine HCl reference standard into a beaker. Dissolve in ~50 mL of deionized water.

  • Titration: Immerse a calibrated pH electrode connected to a titrator into the sample solution.[2]

  • Titrate the sample with the standardized 0.1 M NaOH solution. Record the titrant volume and pH throughout the titration.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (determined by the first or second derivative of the curve).[1]

  • Calculation: Calculate the assay based on the volume of titrant consumed, the molarity of the titrant, the weight of the sample, and the molecular weight of the analyte.

graph G { layout=neato; node [shape=plaintext];

}

Caption: Diagram of a potentiometric titration setup.

Part 4: The Final Verdict - Qualification Statement

After compiling all the data from identity, purity, and assay tests, a final qualification statement can be made. The reference standard is deemed qualified if:

  • Identity is unequivocally confirmed by orthogonal spectroscopic methods (NMR, MS, IR).

  • Purity by HPLC is high (typically >99.5%), and all impurities >0.10% are identified if possible.

  • Content of residual solvents, water, and inorganic impurities are low and accurately quantified.

  • Assay value is determined with high precision by at least one primary method (e.g., titration or qNMR). The assay value should be consistent with the purity value obtained by the mass balance calculation (Purity = 100% - organic impurities - water - residual solvents - inorganic residue).

A Certificate of Analysis (CoA) is then generated, summarizing all test methods, specifications, and results, along with the assigned assay value and an expiration or re-test date. This document provides the end-user with the necessary confidence to use the material for its intended analytical purpose.[11][12]

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. (2021). [Link]

  • qNMR. BIPM. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. (2025). [Link]

  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Mettler Toledo. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Potentiometric Standardization of HCl with TRIS with Mettler Toledo's EasyPlus Titrator. AZoM. (2021). [Link]

  • CERTIFICATE OF ANALYSIS. BioSpectra. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. (2009). [Link]

  • Certificate of Analysis. Agilent. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. EMA. [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Journal of Pharmaceutical Research. (2017). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3,4-Difluorophenyl)propan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.